tert-Butyl (6-chloropyrimidin-4-yl)carbamate
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Overview
Description
tert-Butyl (6-chloropyrimidin-4-yl)carbamate: is a chemical compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-chloropyrimidin-4-yl)carbamate typically involves the reaction of 6-chloropyrimidine-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-chloropyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and thiols , and the reactions are typically carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Scientific Research Applications
tert-Butyl (6-chloropyrimidin-4-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (6-chloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and the nature of the target enzyme . The pathways involved may include nucleophilic substitution and hydrolysis reactions .
Comparison with Similar Compounds
- tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
- tert-Butyl (6-bromo-3-chloroquinolin-4-yl)piperidin-4-yl carbamate
- tert-Butyl ((1-((5-bromo-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate
Comparison: tert-Butyl (6-chloropyrimidin-4-yl)carbamate is unique due to the presence of a chlorine atom at the 6-position of the pyrimidine ring, which imparts specific reactivity and properties. In comparison, similar compounds may have different substituents, such as bromine or additional chlorine atoms, which can alter their chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl N-(6-chloropyrimidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVHXPVFUMYVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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